N-(2,3-dimethoxyphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

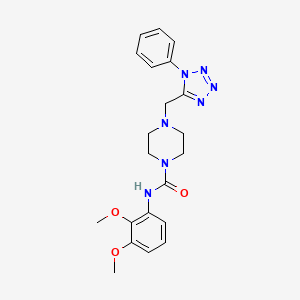

N-(2,3-Dimethoxyphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 2,3-dimethoxyphenyl group and a tetrazole-substituted benzyl moiety. The compound’s structure combines a central piperazine ring, a carboxamide linker, and two distinct aromatic systems: a dimethoxy-substituted phenyl ring and a phenyltetrazole group. Piperazine-carboxamides are widely explored in medicinal chemistry due to their versatility in targeting neurological, oncological, and infectious diseases .

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O3/c1-30-18-10-6-9-17(20(18)31-2)22-21(29)27-13-11-26(12-14-27)15-19-23-24-25-28(19)16-7-4-3-5-8-16/h3-10H,11-15H2,1-2H3,(H,22,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAHMJPUNVZITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethoxyphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, with CAS number 1040652-00-3, is a synthetic compound notable for its potential biological activities. This compound features a piperazine core substituted with a tetrazole moiety and a dimethoxyphenyl group, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N7O3 |

| Molecular Weight | 423.5 g/mol |

| Structure | Chemical Structure |

Pharmacological Profile

Research indicates that this compound exhibits significant biological activity, particularly in the context of neuropharmacology and cancer treatment. The tetrazole ring is known for enhancing the bioactivity of various compounds, making it a valuable component in drug design.

Neuropharmacological Effects

Studies have shown that derivatives containing tetrazole and piperazine structures can act as positive allosteric modulators (PAMs) for glutamate transporters, which are crucial in neurotransmission. For instance, modifications to the piperazine side chain have been linked to varying degrees of efficacy at excitatory amino acid transporters (EAATs), with some analogs demonstrating potent PAM activity at EAAT2 while being inactive at EAAT1 and EAAT3 .

Anticancer Activity

Recent investigations into the biological activity of similar compounds have revealed promising results against various cancer cell lines. For example, tetrazole derivatives have been screened for cytotoxicity against epidermoid carcinoma cells (A431) and colon cancer cells (HCT116), showing significant inhibition compared to normal fibroblast cells . The MTT assay results indicated that certain derivatives possess selective cytotoxicity, highlighting their potential as anticancer agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific functional groups in determining the biological efficacy of these compounds. For instance:

- Dimethoxyphenyl Group : Enhances lipophilicity and receptor binding.

- Tetrazole Moiety : Contributes to the modulation of neurotransmitter systems and demonstrates anticancer properties.

- Piperazine Ring : Serves as a scaffold that can be modified to optimize pharmacokinetic properties.

Case Studies

Several case studies have been documented regarding the synthesis and testing of related compounds:

- Tetrazole Derivatives : A study synthesized various 5-substituted 1H-tetrazoles through one-pot reactions and evaluated their antimicrobial activity against Klebsiella pneumoniae and Staphylococcus aureus, demonstrating significant antibacterial effects .

- Neurotransmitter Modulation : Research on structurally similar piperazine-tetrazole compounds revealed that modifications could lead to enhanced selectivity for different EAAT subtypes, indicating potential applications in treating neurological disorders .

Comparison with Similar Compounds

Key Observations:

- Aromatic Substituents : The target compound’s 2,3-dimethoxyphenyl group provides polar interactions, contrasting with lipophilic substituents (e.g., chloro, fluoro) in analogs . Tetrazole’s electronegativity may mimic carboxylate groups, offering unique binding profiles compared to triazoles or halogens .

- Linker Modifications : The tetrazole-methyl linker in the target compound differs from propenyl (compound 11c) or pentanamide (compound 43) linkers, affecting steric bulk and solubility .

Q & A

Q. What are the optimal synthetic routes for N-(2,3-dimethoxyphenyl)-4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions, including:

- Coupling of tetrazole and piperazine moieties : Use of coupling reagents like HBTU or BOP in THF or DMF under basic conditions (e.g., Et₃N) to facilitate amide bond formation .

- Functionalization of the dimethoxyphenyl group : Electrophilic substitution or nucleophilic aromatic substitution under controlled pH and temperature to introduce substituents .

- Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) followed by recrystallization to achieve >95% purity .

Q. How should researchers handle safety and stability concerns during synthesis?

- Safety protocols : Wear full protective gear (gloves, goggles, lab coat) due to potential irritancy of intermediates. Use fume hoods for volatile solvents like THF .

- Stability : Store the compound in anhydrous conditions at 2–8°C to prevent hydrolysis of the tetrazole or carboxamide groups .

Q. What analytical methods confirm the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify piperazine ring conformation, tetrazole proton signals (~8.5–9.5 ppm), and methoxy group integration .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~463.5 g/mol) and detect fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for improved yield?

- Quantum chemical calculations : Predict reaction pathways and transition states to identify energy barriers (e.g., using DFT or ab initio methods) .

- Machine learning : Train models on existing reaction data (solvent polarity, catalyst efficiency) to recommend optimal conditions (e.g., 60°C in DMF with K₂CO₃ for SNAr reactions) .

Q. How do steric and electronic effects influence the compound’s receptor binding affinity?

- Steric hindrance : The tetrazole’s bulkiness may limit access to hydrophobic binding pockets; molecular docking studies (e.g., AutoDock Vina) can quantify this .

- Electronic effects : The electron-withdrawing tetrazole and electron-donating methoxy groups modulate π-π stacking or hydrogen bonding with targets like serotonin receptors .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Dose-response reevaluation : Validate activity in standardized assays (e.g., cAMP inhibition for GPCR targets) with triplicate measurements to rule out false positives .

- Metabolic stability testing : Use liver microsome assays to assess if observed discrepancies arise from rapid degradation in certain models .

Q. What strategies enhance selectivity for specific biological targets?

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing 2,3-dimethoxyphenyl with halogenated analogs) and test against off-target receptors .

- Prodrug design : Introduce ester or carbamate prodrug moieties to improve blood-brain barrier penetration for CNS applications .

Methodological Resources

Key reaction optimization parameters for scale-up synthesis

- Solvent selection : DMF or acetonitrile for high solubility of intermediates; switch to ethanol for greener large-scale processes .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

How to design stability-indicating assays for degradation profiling

Best practices for receptor binding studies

- Radioligand displacement assays : Use [³H]-labeled antagonists in competition binding assays (e.g., for 5-HT₁A receptors) with Ki calculations via Cheng-Prusoff equation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.